2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is a polychlorinated biphenyl (PCB) compound. It is a biphenyl molecule in which the hydrogens at the 2 and 5 positions of each benzene ring are replaced by chlorines. This compound is often used as a reference material in various scientific studies due to its stability and well-defined properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Partially dechlorinated biphenyls.
Substitution: Halogenated biphenyls with different halogens or functional groups.
Scientific Research Applications
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in biological systems.
Industry: Used in the development of materials and products that require stable and well-characterized compounds .
Mechanism of Action
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with hormone signaling pathways, leading to disruptions in endocrine functions.
Bioaccumulation: Due to its stability and lipophilicity, it can accumulate in biological tissues, leading to long-term exposure and potential toxic effects.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage
Comparison with Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 can be compared with other polychlorinated biphenyls (PCBs) such as:
2,2’,4,5,5’-Pentachlorobiphenyl: Similar in structure but with an additional chlorine atom, leading to different chemical and biological properties.
2,3,4,5-Tetrachlorobiphenyl: Differing in the positions of chlorine atoms, affecting its reactivity and interactions with biological systems .
These comparisons highlight the unique properties of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C12H6Cl4 |
---|---|
Molecular Weight |
295.0 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5-trideuterio-6-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H/i1D,3D,5D |
InChI Key |
HCWZEPKLWVAEOV-UXHGNOADSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=C(C=CC(=C2)Cl)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.